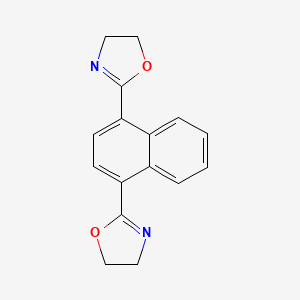
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C13H22 and a molecular weight of 178.3138 g/mol This compound is a derivative of cyclopentadiene, where two tert-butyl groups are attached to the 1 and 5 positions of the cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- typically involves the alkylation of cyclopentadiene with tert-butyl halides under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where cyclopentadiene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also participate in various chemical reactions, altering the structure and function of other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclopentadiene, 5-(1,1-dimethylethyl)-: A similar compound with one tert-butyl group attached to the cyclopentadiene ring.
1,3-Cyclopentadiene, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-: Another derivative with different substituents on the cyclopentadiene ring.
Uniqueness
1,3-Cyclopentadiene, 1,5-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups at the 1 and 5 positions, which significantly influence its chemical properties and reactivity
Eigenschaften
CAS-Nummer |
156489-17-7 |
|---|---|
Molekularformel |
C13H22 |
Molekulargewicht |
178.31 g/mol |
IUPAC-Name |
1,5-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-8-7-9-11(10)13(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
FTQABFCJEPVEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C=CC=C1C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


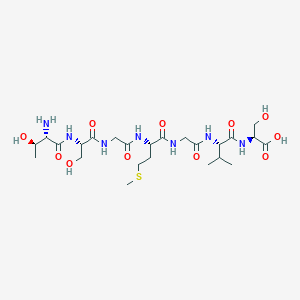

![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
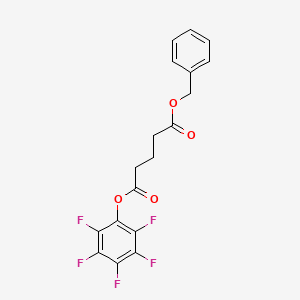
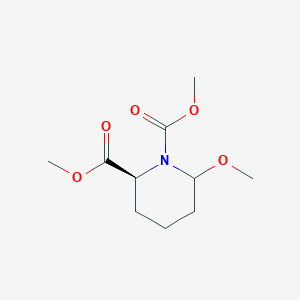
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
![2,4-Dichloro-6-[3-(furan-2-yl)propoxy]-1,3,5-triazine](/img/structure/B14262419.png)
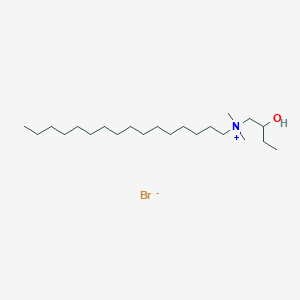
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
